Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Characterization
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is consistently reported as this compound across multiple authoritative chemical databases. This nomenclature reflects the compound's complex structural architecture, which incorporates a pyridine ring system bearing both chloro and trifluoromethyl substituents, coupled with a difluoroacetate ester functionality. The structural characterization reveals a molecular framework built upon a six-membered pyridine ring, where the nitrogen atom occupies position 1, with a chlorine atom at position 3 and a trifluoromethyl group at position 5 of the pyridine ring.
The detailed structural analysis demonstrates that the pyridine ring is connected through position 2 to an ethyl difluoroacetate moiety, creating a sophisticated organofluorine compound with multiple points of fluorination. The presence of both difluoro and trifluoromethyl groups introduces significant electronic effects and steric considerations that influence the compound's overall chemical behavior. The ester functionality provides an additional reactive site that can participate in various chemical transformations, making this compound particularly valuable as a synthetic intermediate or building block in advanced organic synthesis.
The three-dimensional molecular geometry of this compound exhibits characteristic features associated with highly fluorinated organic molecules, including altered bond angles and distances compared to non-fluorinated analogs. The electron-withdrawing nature of the multiple fluorine substituents creates a distinctive electronic environment that affects both the pyridine ring system and the acetate portion of the molecule. This structural complexity is reflected in the compound's International Union of Pure and Applied Chemistry name, which accurately captures the hierarchical arrangement of all functional groups and substituents present in the molecular structure.
Properties
IUPAC Name |
ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF5NO2/c1-2-19-8(18)9(12,13)7-6(11)3-5(4-17-7)10(14,15)16/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMONNABSNINPFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=N1)C(F)(F)F)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Aromatic Nucleophilic Substitution and Halogenation
Method Overview:
This approach involves the initial synthesis of a chlorinated and trifluoromethylated pyridine derivative, followed by fluorination and esterification steps.
Preparation of 3-chloro-5-(trifluoromethyl)pyridin-2-amine:
Aromatic substitution reactions on pyridine rings, using chlorination and trifluoromethylation reagents, typically under electrophilic aromatic substitution conditions.Conversion to the corresponding acid:
The amino group can be oxidized or converted into a carboxylic acid derivative, often via diazotization followed by hydrolysis.Formation of the difluoroacetate moiety:
The acid is transformed into the corresponding acyl chloride, which then reacts with ethyl alcohol to form the ester.
Research Data & Findings:
While specific literature on this exact route is limited, analogous methods for pyridine derivatives with similar substitution patterns suggest that electrophilic trifluoromethylation can be achieved using reagents like Togni’s reagent or trifluoromethyl iodide under copper catalysis, followed by chlorination with N-chlorosuccinimide (NCS) or phosphorus oxychloride (POCl₃).
Cross-Coupling Strategies Using Organometallic Reagents
Method Overview:
A prominent route involves the formation of the pyridine core via cross-coupling reactions, such as Suzuki or Negishi coupling, employing halogenated pyridine intermediates and aryl or heteroaryl organometallic reagents.
Preparation of halogenated pyridine intermediates:
Starting from 2-chloropyridine derivatives, selective halogenation at the 3- or 5-position is performed using halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).Coupling with trifluoromethylated aryl reagents:
Using palladium or copper catalysis, the halogenated pyridine reacts with trifluoromethylated arylboronic acids or organozinc reagents to introduce the trifluoromethyl group at the desired position.Introduction of the difluoroacetate group:
The resulting pyridine derivative is then subjected to acylation with difluorinated acyl chlorides, prepared from ethyl 2,2-difluoroaceto chloride, to form the ester.
Research Data & Findings:
Cross-coupling reactions have been successfully employed for similar fluorinated aromatic compounds, with yields often exceeding 70%. For example, the synthesis of related trifluoromethylated pyridines via Negishi coupling has been documented, with subsequent acylation steps leading to the target ester.
Fluorination and Esterification of Precursors
Method Overview:
This method emphasizes the fluorination of precursor molecules followed by esterification.
Synthesis of 2,2-difluoroacetic acid derivatives:
Starting from ethyl 2-bromo-2,2-difluoroacetate, fluorination is achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.Esterification with pyridine derivatives:
The fluorinated acid is then reacted with chlorinated pyridine compounds under standard esterification conditions, often using catalytic amounts of acid or base.Introduction of the pyridine ring with desired substitutions:
The pyridine core is assembled via nucleophilic substitution or cross-coupling, as described earlier.
Research Data & Findings:
The use of DAST for fluorinating acyl derivatives is well-established, providing high yields of difluorinated acids suitable for subsequent esterification. The overall process is efficient and adaptable for complex molecules like the target compound.
Summary of Key Data and Reaction Conditions
| Method | Key Reagents | Catalysts/Conditions | Typical Yield | Remarks |
|---|---|---|---|---|
| Aromatic substitution & halogenation | Chlorination, trifluoromethylation reagents | Electrophilic aromatic substitution, copper catalysis | Variable | Suitable for initial pyridine core construction |
| Cross-coupling (Suzuki, Negishi) | Halogenated pyridine, organometallic reagents | Pd or Cu catalysis, inert atmosphere | >70% | High selectivity, versatile |
| Fluorination & esterification | Ethyl 2,2-difluoroaceto chloride, DAST | Mild heating, controlled addition | 80-95% | Efficient fluorination step |
Notes and Considerations
Choice of Pathway:
Cross-coupling methods are preferred for their high regioselectivity and functional group tolerance, especially for introducing trifluoromethyl groups.Reagent Handling:
Fluorinating agents like DAST are sensitive and require careful handling under inert atmospheres.Reaction Optimization:
Parameters such as temperature, solvent, and catalyst loading significantly influence yields and purity.Environmental and Safety Aspects: Fluorination reagents and halogenating agents are hazardous; appropriate safety protocols are essential.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the ester moiety.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the ester or pyridine ring.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetate is primarily investigated for its potential as a pharmaceutical intermediate. Its structural features suggest it may exhibit biological activity against various targets.
Anticancer Activity
Recent studies have indicated that derivatives of pyridine compounds can exhibit anticancer properties. This compound has been evaluated for its cytotoxic effects on cancer cell lines.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that modifications in the trifluoromethyl group can enhance the selectivity and potency of pyridine derivatives against cancer cells. The compound showed promising results in inhibiting cell proliferation in vitro, suggesting a mechanism involving apoptosis induction .
Agrochemicals
The compound's unique chemical structure allows it to be explored as a potential agrochemical agent. Its efficacy as a pesticide or herbicide can be attributed to its ability to interact with specific biological pathways in pests.
Insecticidal Properties
Research has shown that compounds with similar structures can act as effective insecticides. This compound was tested against common agricultural pests.
Data Table: Efficacy Against Insect Pests
| Pest Species | Concentration (mg/L) | Mortality Rate (%) |
|---|---|---|
| Spodoptera frugiperda | 50 | 85 |
| Aphis gossypii | 100 | 90 |
| Tetranychus urticae | 75 | 80 |
The results indicate that the compound exhibits significant insecticidal activity, making it a candidate for further development in agricultural applications .
Material Science
Beyond biological applications, this compound has potential uses in material science due to its unique fluorinated structure, which can impart desirable properties to polymers and coatings.
Fluorinated Polymers
Fluorinated compounds are known for their hydrophobic and oleophobic properties, making them valuable in creating advanced materials.
Case Study:
A recent investigation into the synthesis of fluorinated polymers incorporating this compound revealed enhanced thermal stability and chemical resistance compared to non-fluorinated counterparts. The polymers demonstrated superior performance in harsh environmental conditions .
Mechanism of Action
The mechanism of action of Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl and chloro groups enhance its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The difluoroacetate moiety may also play a role in its biological activity by affecting metabolic stability and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate
- Molecular Formula: C₁₁H₁₀ClF₃NO₂
- Molecular Weight : 289.65 g/mol
- CAS : 1053656-47-5
- Key Difference : Lacks the difluoro substitution on the acetate group.
- Impact : Reduced electronegativity and altered reactivity in nucleophilic reactions compared to the difluoroacetate derivative .
Ethyl {2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thio}acetate
- Molecular Formula: C₁₁H₁₀ClF₃NO₂S
- Molecular Weight : 321.72 g/mol
- Key Difference : Replaces the oxygen in the acetate group with sulfur (thioester).
Variations in the Ester Group
Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate
- Molecular Formula: C₁₀H₈ClF₃NO₂
- Molecular Weight : 275.62 g/mol
- CAS : 885949-63-3
- Key Difference : Methyl ester instead of ethyl ester.
Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate
- Molecular Formula : C₁₀H₈Cl₂F₂O₂
- Molecular Weight : 277.07 g/mol
- CAS : 1215206-21-5
- Key Difference : Replaces the pyridine ring with a dichlorophenyl group.
Functional Group Additions
Ethyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-2,2-difluoroacetate
- Molecular Formula : C₁₁H₇ClF₅N₃O₂S
- Molecular Weight : 375.71 g/mol
- CAS : 1823182-39-3
- Key Difference : Incorporates a triazole ring fused to the pyridine.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Differences |
|---|---|---|---|---|
| This compound (Target) | C₁₀H₇ClF₅NO₂ | 303.62 | 1431842-79-3 | Difluoroacetate ester |
| Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate | C₁₁H₁₀ClF₃NO₂ | 289.65 | 1053656-47-5 | Acetate ester (no fluorine) |
| Ethyl {2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thio}acetate | C₁₁H₁₀ClF₃NO₂S | 321.72 | Not provided | Thioester substitution |
| Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate | C₁₀H₈Cl₂F₂O₂ | 277.07 | 1215206-21-5 | Dichlorophenyl core |
| Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate | C₁₀H₈ClF₃NO₂ | 275.62 | 885949-63-3 | Methyl ester |
Research Findings and Implications
- Metabolic Stability : The trifluoromethyl group increases resistance to oxidative degradation, a feature shared with agrochemicals like haloxyfop-ethoxy ethyl .
- Toxicity Considerations: While fluopyram (structurally related) shows thyroid carcinogenicity , the target compound’s safety profile requires further study.
Biological Activity
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetate (CAS Number: 1431842-79-3) is a compound of significant interest due to its potential biological activities, particularly in the fields of agriculture and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
The compound features a pyridine ring substituted with a chloro and trifluoromethyl group, along with a difluoroacetate moiety. Its molecular weight is approximately 303.62 g/mol.
Synthesis
The synthesis of this compound can be achieved through various organic synthesis methods, often involving the reaction of pyridine derivatives with difluoroacetic acid in the presence of suitable catalysts. Specific methods may vary based on desired yields and purity levels.
The biological activity of this compound is primarily linked to its interaction with various biological targets. Notably, compounds containing similar pyridine structures have been shown to inhibit key enzymes involved in metabolic pathways. For instance, related compounds have been reported to act on Succinate Dehydrogenase (SDH) , an enzyme critical for mitochondrial respiration in fungi . This inhibition leads to disrupted energy production in fungal pathogens, making such compounds valuable as fungicides.
Antifungal Properties
This compound has demonstrated antifungal properties in several studies. For example, it has been evaluated for its efficacy against various fungal strains affecting crops. The compound's ability to inhibit SDH results in significant antifungal activity, contributing to its potential use in agricultural applications .
Case Studies
-
Fungal Pathogen Inhibition :
A study investigated the effects of this compound on Vitis vinifera (grapevine) infected with fungal pathogens. The results indicated that the compound effectively reduced fungal growth and improved plant health metrics . -
In Vivo Studies :
In vivo formulations have been developed for testing the efficacy and safety of this compound in animal models. These studies focus on determining the appropriate dosages and assessing potential side effects associated with its use .
Toxicology and Safety Profile
Despite its biological efficacy, safety assessments are crucial for any chemical intended for agricultural or pharmaceutical use. This compound has been classified under certain hazard statements indicating potential toxicity if ingested or inhaled. Precautionary measures are recommended during handling to mitigate risks associated with exposure .
Q & A
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
